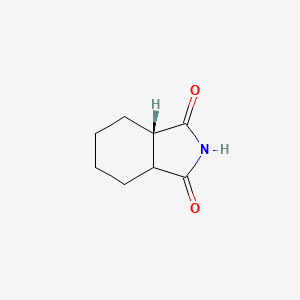

(3aS)-Hexahydro-1H-isoindole-1,3(2H)-dione

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(7aS)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h5-6H,1-4H2,(H,9,10,11)/t5-,6?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDMPODMCFGWAA-ZBHICJROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2[C@H](C1)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704059 | |

| Record name | (3aS)-Hexahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117307-09-2 | |

| Record name | (3aS)-Hexahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3as Hexahydro 1h Isoindole 1,3 2h Dione

Classical and Modern Synthetic Routes to the Hexahydroisoindole-1,3(2H)-dione Core

The foundational hexahydroisoindole-1,3(2H)-dione skeleton can be assembled through several reliable synthetic pathways. These routes typically establish the cis-fused ring system characteristic of the target molecule.

Cyclization Reactions and Imide Formation Strategies

A direct and common method for creating the imide functionality within the target structure is through the cyclization of a dicarboxylic acid or its corresponding anhydride (B1165640) with a primary amine or ammonia (B1221849). princeton.edu For the hexahydroisoindole core, this typically involves the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with an appropriate nitrogen source.

A representative reaction involves heating the anhydride with a primary amine or a hydrazide, often in a solvent like glacial acetic acid, which facilitates the condensation and subsequent ring closure to form the imide ring. rsc.org This method is highly efficient for producing N-substituted hexahydroisoindole-1,3(2H)-diones. The reaction proceeds via the formation of an intermediate amic acid, which then undergoes intramolecular cyclization with the loss of a water molecule to yield the final imide product. princeton.edu

| Reactants | Conditions | Product |

| cis-Cyclohexane-1,2-dicarboxylic anhydride, 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide | Glacial Acetic Acid, Reflux | N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide nih.gov |

| Dicarboxylic acids or anhydrides, Primary amine or Ammonia | Heat | Generic Imide princeton.edu |

Reduction-Based Syntheses from Aromatic Precursors

An alternative strategy begins with the aromatic analogue, phthalimide (B116566), and employs reduction methods to saturate the benzene (B151609) ring. This transformation is typically a multi-step process. The initial reduction of phthalimide itself can be challenging; however, under specific conditions, such as catalytic hydrogenation over a palladium-carbon (Pd/C) catalyst in the presence of an acid like trifluoroacetic acid, phthalimide can be converted to isoindolin-1-one. nih.gov

The more common reduction pathway starts from the cis-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione intermediate, which is readily available from Diels-Alder reactions. The carbon-carbon double bond within this tetrahydro- intermediate is selectively reduced to yield the desired hexahydro- scaffold. This is achieved through catalytic hydrogenation, a process where hydrogen gas (H₂) is added across the double bond in the presence of a metal catalyst. libretexts.org This reaction is highly effective and typically proceeds with syn-stereoselectivity, meaning both hydrogen atoms add to the same face of the double bond. libretexts.orgyoutube.com

| Substrate | Catalyst | Conditions | Product |

| Alkene (general) | Platinum (Pt), Palladium (Pd), Nickel (Ni) | H₂ gas | Alkane libretexts.orgyoutube.com |

| cis-3a,4,7,7a-Tetrahydro-γ-carboline | Ir/ZhaoPhos | H₂ gas | cis-Hexahydro-γ-carboline derivative rsc.org |

| Various Alkenes | Pd/C | Ammonium formate, Refluxing Methanol (B129727) | Alkane organic-chemistry.org |

Diels-Alder and Related Cycloaddition Approaches

The Diels-Alder reaction is a powerful and widely used method for constructing the six-membered ring of the isoindole core with excellent stereocontrol. scielo.br This [4+2] cycloaddition reaction typically involves a conjugated diene and a dienophile, such as maleimide (B117702) or its derivatives. mdpi.com The reaction of 1,3-butadiene (B125203) (often generated in situ from precursors like 3-sulfolene) with maleic anhydride yields cis-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione. researchgate.nettubitak.gov.tr This anhydride can then be readily converted to the corresponding imide, cis-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, by reaction with ammonia or a primary amine. nist.gov

This approach is highly convergent and atom-economical, establishing the relative cis-stereochemistry at the ring junction (3a and 7a positions) in a single step. scielo.br The resulting tetrahydro- intermediate serves as a direct precursor to the final saturated product via the reduction methods described previously.

Stereoselective Synthesis of the (3aS) Enantiomer

Achieving the specific (3aS) absolute stereochemistry requires asymmetric synthesis techniques. These methods introduce chirality during the reaction sequence, leading to the preferential formation of one enantiomer over the other.

Chiral Auxiliary-Mediated Asymmetric Induction

One of the most established strategies for asymmetric synthesis involves the use of a chiral auxiliary. In this approach, a chiral molecule is temporarily attached to one of the reactants to direct the stereochemical outcome of a subsequent reaction. youtube.com For the synthesis of chiral isoindolediones, the auxiliary is typically appended to the dienophile in a Diels-Alder reaction.

Well-known examples include Evans' oxazolidinone auxiliaries and Oppolzer's camphor (B46023) sultams. harvard.edu For instance, an N-acryloyl derivative of a chiral oxazolidinone can be used as the dienophile. harvard.edu The bulky substituent on the chiral auxiliary effectively blocks one face of the dienophile, forcing the diene to approach from the less sterically hindered face. This results in a highly diastereoselective cycloaddition. After the reaction, the chiral auxiliary can be cleaved under mild conditions and recovered for reuse, yielding the enantioenriched cycloadduct. nih.gov

| Chiral Auxiliary Class | Dienophile Type | Key Feature |

| Evans' Oxazolidinones | N-Acyloxazolidinones | Lewis acid coordination creates a rigid, C₂-symmetric environment that directs facial selectivity. harvard.edu |

| Oppolzer's Camphor Sultams | N-Acryloyl Sultams | The rigid bicyclic structure provides effective steric shielding of one face of the dienophile. harvard.edu |

| cis-1-Arylsulfonamido-2-indanols | Acrylate Esters | Derived from commercially available aminoindanols, they provide high diastereoselectivity in Lewis acid-promoted Diels-Alder reactions. nih.gov |

Asymmetric Organocatalytic Methods for Stereocontrol

In recent decades, asymmetric organocatalysis has emerged as a powerful alternative to metal-based catalysts and chiral auxiliaries. This strategy employs small, chiral organic molecules to catalyze reactions enantioselectively. For the Diels-Alder reaction, chiral secondary amines, such as those derived from natural amino acids like proline or phenylalanine, have proven highly effective. princeton.edunih.gov

A prominent example is the use of MacMillan's imidazolidinone catalysts. princeton.eduyoutube.com These catalysts react reversibly with α,β-unsaturated aldehydes to form a chiral iminium ion. This iminium ion is more reactive as a dienophile than the starting aldehyde and has one face sterically shielded by the catalyst's bulky substituent. youtube.com This activation and shielding lead to a highly enantioselective [4+2] cycloaddition with a diene. While originally developed for α,β-unsaturated aldehydes, the principles can be extended to reactions involving maleimides, where chiral Brønsted base catalysts like amino alcohols or benzimidazoles activate the reactants through hydrogen bonding, creating a chiral environment for the cycloaddition. nih.govnii.ac.jp

| Organocatalyst Class | Reactants | Mechanism of Action | Typical Enantiomeric Excess (ee) |

| Imidazolidinones (MacMillan) | α,β-Unsaturated Aldehydes, Dienes | Formation of a chiral iminium ion lowers the LUMO of the dienophile and provides facial shielding. princeton.eduyoutube.com | >90% ee princeton.edu |

| Chiral Primary Amino Alcohols | Anthrones, Maleimides | Acts as a chiral Brønsted base, forming a chiral ion pair with the reactants via hydrogen bonding. nii.ac.jp | Up to 94% ee nii.ac.jp |

| Chiral Benzimidazoles | Anthrone, Maleimides | Functions as a chiral Brønsted base to induce asymmetry. nih.gov | Moderate ee |

Diastereoselective Transformations and Kinetic Resolution

The synthesis of functionalized derivatives of hexahydro-1H-isoindole-1,3(2H)-dione often relies on diastereoselective reactions to control the stereochemistry of the cyclohexane (B81311) ring. A common strategy involves the use of 2-substituted-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione as a key intermediate. This precursor undergoes stereoselective epoxidation or cis-hydroxylation of the double bond, followed by nucleophilic ring-opening to introduce a variety of functional groups with defined stereochemistry. polimi.itresearchgate.netresearchgate.net

For instance, the epoxidation of 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione with reagents like m-chloroperbenzoic acid (m-CPBA) typically yields the corresponding syn-epoxides as the major product. researchgate.net Subsequent ring-opening of these epoxides with nucleophiles such as halides or azide (B81097) ions proceeds with high stereocontrol, affording trans-substituted hexahydroisoindole derivatives. polimi.itresearchgate.net Similarly, cis-dihydroxylation of the double bond, often employing osmium tetroxide (OsO₄), provides access to cis-diol products. polimi.it These diols can be further functionalized, for example, by conversion to their acetate (B1210297) derivatives. polimi.itresearchgate.net The exact configuration of the resulting products, such as (3aS,4R,5R,6S,7aS)-5-chloro-2-ethyl-4,6-dihydroxyhexahydro-1H-isoindole-1,3(2H)-dione, has been confirmed through techniques like X-ray diffraction analysis. nih.gov

While diastereoselective methods are effective for creating relative stereochemistry, obtaining the specific (3aS) enantiomer often requires kinetic resolution. Kinetic resolution separates a racemic mixture by the differential reaction rates of the enantiomers with a chiral catalyst or reagent. Lipases are commonly employed biocatalysts for the kinetic resolution of various chiral molecules due to their high enantioselectivity. mdpi.com For instance, lipase-catalyzed kinetic resolution has been successfully applied to intermediates in the synthesis of other complex chiral molecules, achieving high enantiomeric excess. polimi.itresearchgate.netresearchgate.net Specifically, lipases from Pseudomonas cepacia (PSL) have shown excellent stereoselectivity in the resolution of related isoindoline (B1297411) structures through processes like enzyme-mediated dynamic kinetic resolution. researchgate.netwiley-vch.de This approach, where the unreacted enantiomer is racemized in situ to allow for a theoretical yield of 100% of the desired enantiomer, is a powerful tool in asymmetric synthesis. ias.ac.innih.gov While direct enzymatic resolution of racemic hexahydro-1H-isoindole-1,3(2H)-dione is not extensively documented in the provided results, the successful application of lipases on structurally similar compounds suggests its high potential for producing the (3aS) enantiomer.

Green Chemistry Principles in Dione (B5365651) Synthesis

The development of environmentally friendly synthetic methods is a key focus in modern chemistry. For the synthesis of (3aS)-Hexahydro-1H-isoindole-1,3(2H)-dione and its derivatives, several green chemistry principles have been applied.

Solvent-Free and Microwave-Assisted Protocols

A significant advancement in the green synthesis of isoindole derivatives is the use of microwave irradiation, often in solvent-free conditions. scielo.br Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, increase yields, and minimize the use of hazardous solvents. cem.comcem.com For example, Diels-Alder reactions, which are fundamental to the formation of the hexahydroisoindole core, have been shown to be significantly accelerated under microwave irradiation. cem.com Solvent-free Diels-Alder reactions, where the reactants are heated together without a solvent, have been successfully carried out by heating a mixture of dicyclopentadiene (B1670491) (which generates cyclopentadiene (B3395910) in situ) and a dienophile. researchgate.netresearchgate.net This approach not only eliminates the need for a solvent but also allows for efficient utilization of the diene. researchgate.net The combination of microwave irradiation and solvent-free conditions has been applied to various cycloaddition reactions, leading to the rapid and efficient synthesis of heterocyclic compounds with high yields. harvard.edu For instance, the intramolecular Diels-Alder reaction of certain precursors has been achieved in just 15 minutes under microwave irradiation, compared to 12 hours with conventional heating. cem.com

Atom-Economy and Sustainable Catalyst Development

The concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is a cornerstone of green chemistry. The Diels-Alder reaction is a prime example of an atom-economical reaction, as it is a [4+2] cycloaddition where all atoms from the diene and dienophile are incorporated into the cyclic product, resulting in a theoretical 100% atom economy. rsc.org The synthesis of the hexahydro-1H-isoindole-1,3(2H)-dione core via the Diels-Alder reaction between 1,3-cyclohexadiene (B119728) and maleimide is, therefore, an inherently atom-economical process.

The development of sustainable catalysts is another crucial aspect of green synthesis. For the Diels-Alder reaction, Lewis acid catalysis can enhance reaction rates and stereoselectivity. mdpi.comnih.gov Research has focused on developing recyclable Lewis acid catalysts to minimize waste. researchgate.net For example, certain rare-earth metal triflates have been shown to be efficient and water-tolerant Lewis acid catalysts that can be recovered and reused. researchgate.net Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. nih.govresearchgate.net Chiral amines and their derivatives have been successfully employed as organocatalysts in enantioselective Diels-Alder reactions, providing access to chiral cyclohexene (B86901) derivatives with high enantiomeric excess. princeton.edu Furthermore, the development of magnetically recyclable catalysts, such as copper ferrite (B1171679) (CuFe₂O₄), provides a practical approach to catalyst recovery and reuse, further enhancing the sustainability of the synthetic process. researchgate.net

Chemical Reactivity and Transformation Studies of 3as Hexahydro 1h Isoindole 1,3 2h Dione

Functional Group Interconversions on the Isoindole-1,3(2H)-dione Framework

Functional group interconversions are fundamental to diversifying the hexahydroisoindole-1,3(2H)-dione core. Research has concentrated on derivatization at the imide nitrogen and modifications of the saturated cyclohexane (B81311) ring.

N-Acylation: The condensation of acyl-hydrazides with hexahydrophthalic anhydride (B1165640) (a precursor to the hexahydroisoindole dione) is a common strategy to produce N-substituted derivatives. bohrium.com For instance, reacting 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide with tetrahydrophthalic anhydride in refluxing glacial acetic acid yields the corresponding N-acylated product, N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide. mdpi.com This method demonstrates a robust way to link complex heterocyclic systems to the isoindole core via a hydrazide linkage. bohrium.commdpi.com

N-Alkylation: The acidic proton on the imide nitrogen can be removed by a base, allowing for condensation with alkyl halides. nih.gov For example, N-(2-bromoethyl)phthalimide can be condensed with various arylpiperazines in the presence of potassium carbonate to yield N-alkylated isoindoline-1,3-dione derivatives. nih.gov This approach is used to introduce linker chains and bulky substituents to the nitrogen atom.

Table 1: Examples of N-Acylation Reactions

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide | Tetrahydrophthalic anhydride | Glacial acetic acid, reflux | N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide mdpi.com |

The saturated carbocyclic ring of the hexahydroisoindole scaffold can be functionalized through various reactions, most notably hydroxylation and subsequent acetylation. These modifications often start from the partially saturated precursor, 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. researchgate.nettubitak.gov.tr

Hydroxylation: cis-Hydroxylation of the double bond in the tetrahydro precursor using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) yields diol derivatives. researchgate.nettubitak.gov.tr The approach of KMnO₄ to the double bond typically occurs from the less sterically hindered face of the molecule, leading to the formation of anti-isomers with respect to the imide group. tubitak.gov.tr

Acetylation: The hydroxyl groups introduced onto the hexahydro ring can be readily converted to acetate (B1210297) groups. researchgate.nettubitak.gov.tr This is commonly achieved by treatment with acetic anhydride, often in the presence of a catalytic amount of sulfuric acid. researchgate.net For example, diols obtained from cis-hydroxylation are converted into their corresponding diacetate derivatives. researchgate.net Similarly, methoxydiol derivatives, formed from the ring-opening of epoxides, can be acetylated to yield methoxydiacetates. researchgate.net

Table 2: Selected Ring Modification Reactions

| Starting Material | Reagent(s) | Reaction Type | Product |

| 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 1. OsO₄ 2. Acetic Anhydride | cis-Hydroxylation, Acetylation | Triacetate derivative researchgate.net |

| 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione | KMnO₄ | cis-Hydroxylation | Hydroxyl analogues researchgate.nettubitak.gov.tr |

| Methoxydiol derivative | Acetyl chloride | Acetylation | Methoxydiacetate derivative tubitak.gov.trresearchgate.net |

Ring-Opening and Ring-Closure Reactions of the Dione (B5365651) Moiety

The reactivity of the dione moiety is central to transformations of the isoindole scaffold. Studies have focused on the ring-opening of epoxide precursors situated on the hexahydro ring and ring-closure reactions to form the imide structure.

Ring-Opening: A key strategy for functionalizing the hexahydroisoindole skeleton involves the epoxidation of a tetrahydroisoindole precursor, followed by the regioselective ring-opening of the resulting epoxide. researchgate.nettubitak.gov.tr The epoxide ring can be opened by various nucleophiles. researchgate.net For example, treatment with methanol (B129727) (MeOH) in the presence of sulfuric acid leads to the formation of trans-methoxy alcohol derivatives. tubitak.gov.tr Nucleophiles such as chloride (Cl⁻), bromide (Br⁻), and azide (B81097) (N₃⁻) also effectively open the epoxide ring, yielding products with new functional groups on the carbocyclic frame. researchgate.netresearchgate.net The reaction of an epoxy alcohol with HCl, for instance, gives a chlorodiol product. researchgate.net

Ring-Closure: The formation of the hexahydroisoindole-1,3(2H)-dione itself is a ring-closure reaction. A common method involves the reaction of hexahydrophthalic anhydride with a primary amine or a substituted hydrazide in a suitable solvent like glacial acetic acid under reflux conditions. mdpi.com This condensation reaction forms the characteristic five-membered imide ring fused to the cyclohexane ring. bohrium.commdpi.com

Electrophilic and Nucleophilic Reactions of the Hexahydroisoindole Scaffold

The hexahydroisoindole scaffold can participate in both electrophilic and nucleophilic reactions, enabling a wide range of chemical transformations.

Electrophilic Reactions: The double bond in the tetrahydroisoindole precursor is susceptible to electrophilic attack. A prominent example is epoxidation, typically using m-chloroperbenzoic acid (m-CPBA), which adds an oxygen atom across the double bond to form an epoxide. bohrium.comresearchgate.netresearchgate.net This epoxide then serves as an electrophilic site for subsequent nucleophilic attack. researchgate.net Dichloroketene, another electrophile, has been shown to undergo addition reactions with hydroxylated tetrahydroisoindole derivatives under microwave irradiation to form tricyclic products. researchgate.net

Nucleophilic Reactions: The primary sites for nucleophilic attack on derivatized hexahydroisoindole scaffolds are the carbon atoms of the epoxide ring. researchgate.netresearchgate.net Nucleophiles like azide (NaN₃), methanol, and halides attack the epoxide, leading to ring-opening and the introduction of new functional groups. tubitak.gov.trresearchgate.net The azide adducts can be further transformed; for example, they can be used to synthesize triazole derivatives. researchgate.nettubitak.gov.tr The carbonyl groups of the dione moiety can also act as electrophilic centers, although reactions directly at these carbons are less commonly explored in the context of simple nucleophilic additions without ring-opening.

Photochemical and Electrochemical Reactivity Investigations

Currently, there is limited specific information available in the reviewed literature regarding the dedicated photochemical and electrochemical reactivity studies of (3aS)-Hexahydro-1H-isoindole-1,3(2H)-dione. Research has predominantly focused on thermal and reagent-based transformations.

Mechanistic Studies of Key Transformations and Stereochemical Outcomes

Understanding the reaction mechanisms and stereochemical outcomes is critical for the controlled synthesis of specific isomers of hexahydroisoindole-1,3(2H)-dione derivatives.

Stereoselectivity in Epoxidation and Hydroxylation: The epoxidation and cis-hydroxylation of the double bond in 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione are stereoselective. tubitak.gov.tr The attacking reagent (e.g., m-CPBA or KMnO₄) approaches the double bond from the sterically less hindered face of the molecule, which is the side opposite to the bulky imide group. tubitak.gov.tr This results in the preferential formation of the anti-isomer. tubitak.gov.tr

Regioselectivity in Epoxide Ring-Opening: The ring-opening of the epoxide intermediates is often highly regioselective. researchgate.net In the case of (1aS,2S,6bR)-5-ethyl-2-hydroxyhexahydro-4H-oxireno[2,3-e]isoindole-4,6(5H)-dione, nucleophilic attack by chloride, bromide, and azide occurs selectively at the C-2 position. researchgate.net Theoretical computations have been employed to explain this observed regioselectivity, confirming that the reaction pathway leading to the observed product is energetically favored. researchgate.net

Structural Confirmation: The precise stereochemistry of the products is often confirmed using advanced analytical techniques. X-ray diffraction analysis has been instrumental in determining the exact configuration of complex derivatives, such as (3aS,4R,5R,6S,7aS)-5-chloro-2-ethyl-4,6-dihydroxyhexahydro-1H-isoindole-1,3(2H)-dione and various epoxide and tricyclic derivatives. researchgate.net NMR spectroscopy, including 1H, 13C, and DEPT experiments, is used to elucidate the structures of the synthesized compounds in solution. researchgate.nettubitak.gov.tr

Advanced Structural Elucidation and Conformational Analysis of 3as Hexahydro 1h Isoindole 1,3 2h Dione

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopy is a cornerstone for the structural analysis of (3aS)-Hexahydro-1H-isoindole-1,3(2H)-dione, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of hexahydro-1H-isoindole-1,3(2H)-dione derivatives. Both ¹H and ¹³C NMR provide critical data for confirming the connectivity and stereochemistry of the molecule. tubitak.gov.tr

In ¹H NMR spectra of related derivatives, protons on the cyclohexane (B81311) ring typically appear as complex multiplets in the range of 1.20–2.90 ppm. The two protons at the bridgehead positions (3a and 7a) are particularly important for stereochemical assignment, with their chemical shifts and coupling constants providing insight into the cis-fusion of the rings. mdpi.com For instance, in N-substituted derivatives, the bridgehead protons (H-16, H-21) have been observed as multiplets around 3.07 ppm. mdpi.com

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The carbonyl carbons of the imide group are characteristically downfield, often appearing near 178-180 ppm. tubitak.gov.tr The signals for the saturated carbons of the cyclohexane ring are found in the upfield region, typically between 20-40 ppm. Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), are employed to differentiate between CH, CH₂, and CH₃ groups, which was instrumental in identifying ketal formation in a reaction involving a derivative. tubitak.gov.tr Two-dimensional NMR experiments (like COSY, HSQC, and HMBC) are used to establish proton-proton and proton-carbon correlations, allowing for the unambiguous assignment of all signals and confirmation of the regiochemistry of substitutions. tubitak.gov.tr

Table 1: Representative NMR Data for the Hexahydro-1H-isoindole-1,3(2H)-dione Core

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|

| ¹H | 1.20 - 2.90 | Aliphatic protons on the cyclohexane ring (complex multiplets) |

| ¹H | 2.90 - 3.40 | Bridgehead protons (H-3a, H-7a) |

| ¹H | > 8.0 | Imide proton (N-H), if unsubstituted. Often broad. |

| ¹³C | 20 - 40 | Aliphatic carbons (cyclohexane ring) |

| ¹³C | 40 - 50 | Bridgehead carbons (C-3a, C-7a) |

Note: Data are generalized from various N-substituted derivatives. tubitak.gov.trmdpi.com Specific shifts can vary based on substitution and solvent.

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of this compound. The compound has a molecular formula of C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol . bldpharm.comepa.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula with high precision.

The fragmentation pathways observed in the mass spectrum give valuable structural information. For cyclic imides like this, common fragmentation patterns include the loss of CO, CO₂, and cleavage of the cyclohexane ring. The analysis of these fragment ions helps to piece together the structure of the parent molecule. In studies of derivatives, MS is routinely used to confirm the successful addition of substituents by observing the corresponding increase in molecular weight. mdpi.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in the molecule.

FT-IR spectroscopy is particularly useful for identifying the characteristic vibrations of the imide group. The spectra of hexahydro-1H-isoindole-1,3(2H)-dione derivatives show strong absorption bands corresponding to the carbonyl groups. mdpi.com Typically, two distinct C=O stretching bands are observed due to symmetric and asymmetric vibrations.

Table 2: Characteristic FT-IR Absorption Bands for the Hexahydro-1H-isoindole-1,3(2H)-dione Moiety

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (unsubstituted) | ~3200 | Medium-Broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Asymmetric Stretch | ~1770 | Strong |

| C=O Symmetric Stretch | ~1700 | Very Strong |

Note: Data generalized from various derivatives. mdpi.comacgpubs.orgresearchgate.net The exact position of the peaks can be influenced by the physical state and substitution.

Raman spectroscopy provides complementary information, especially for the non-polar C-C bonds of the cyclohexane skeleton, which are often weak in the IR spectrum.

X-ray Crystallography for Solid-State Structure and Chiral Purity

X-ray crystallography provides the most definitive, unambiguous evidence for the three-dimensional structure of a molecule in the solid state. This technique has been used to analyze derivatives of hexahydro-1H-isoindole-1,3(2H)-dione, yielding precise data on bond lengths, bond angles, and torsion angles. tubitak.gov.trresearchgate.net

Crystallographic analysis is crucial for confirming the relative stereochemistry of the chiral centers. For example, in the synthesis of hydroxylated derivatives, X-ray analysis has confirmed that reagents add to the double bond from the sterically less hindered face of the molecule, leading to an anti-isomer with respect to the imide ring. tubitak.gov.tr This provides direct proof of the stereochemical outcome of a reaction. For the enantiopure (3aS) compound, crystallization can yield a crystal structure that confirms the absolute configuration, thereby verifying its chiral purity.

Chiral Analytical Methods for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) is critical for any application involving a single enantiomer like this compound. The primary methods for this analysis are chiral chromatography techniques.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method used for separating enantiomers. This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the ratio of (3aS) to (3aR) isomers can be accurately calculated, yielding the enantiomeric excess. Chiral Gas Chromatography (GC) can also be used, particularly if the compound or a suitable derivative is volatile.

Conformational Analysis of the Hexahydroisoindole Ring System

The fusion of the five-membered ring introduces constraints. The cis-fused nature of the (3aS, 7aS) system dictates the spatial relationship between the two rings. The conformation of the bicyclic system plays a significant role in its reactivity. Studies on related derivatives have shown that the steric bulk of the imide group can direct incoming reagents to the opposite face of the molecule, a phenomenon explained by the molecule's preferred conformation. tubitak.gov.trresearchgate.net Computational modeling, in conjunction with experimental NMR data (specifically, nuclear Overhauser effect (NOE) correlations and coupling constants), can be used to determine the most stable conformations and the energy barriers between them.

Computational and Theoretical Studies on 3as Hexahydro 1h Isoindole 1,3 2h Dione

Quantum Chemical Calculations of Electronic Structure and Energetics (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of hexahydro-1H-isoindole-1,3(2H)-dione derivatives. These methods provide information on molecular orbital energies, charge distribution, and the stability of different conformations.

Recent studies on isoindoline-1,3-dione derivatives have utilized DFT with basis sets such as 6-311(G)d,p to determine physical descriptors, including the dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. tandfonline.com For a series of 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives, these calculations have been instrumental in understanding their electronic properties. tandfonline.com

In silico studies on novel 1-H-isoindole-1,3(2H)-dione derivatives designed as potential inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have also involved energy minimization and geometry optimization using computational methods. nih.gov These calculations are fundamental for preparing the ligand structures for subsequent molecular docking and dynamics simulations. nih.gov

| Parameter | Methodology | Key Findings for Isoindoline-1,3-dione Derivatives |

| Electronic Properties | DFT/6-311(G)d,p | Determination of dipole moments, HOMO-LUMO energy gaps, and charge distributions, providing insights into molecular stability and reactivity. tandfonline.com |

| Geometry Optimization | Various (e.g., DFT) | Energy minimization of ligand structures to obtain stable conformations for further computational analysis like molecular docking. nih.gov |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are employed to explore the conformational landscapes of hexahydro-1H-isoindole-1,3(2H)-dione derivatives and the effects of solvation. These simulations provide a dynamic picture of how these molecules behave over time in a biological environment, such as in the active site of an enzyme or in a solvent.

For a series of novel 1-H-isoindole-1,3(2H)-dione derivatives, MD simulations have been applied to study their interactions with AChE and BuChE. nih.gov These simulations, often run for tens of nanoseconds, help in assessing the stability of the ligand-protein complex and in calculating binding free energies. nih.gov The binding free energy calculations can indicate the spontaneity of complex formation. nih.gov

Molecular docking simulations, a precursor to MD, have been used to predict the binding modes and affinities of N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives with targets like cyclooxygenase-2 (COX-2) and monoamine oxidase-B (MAO-B). mdpi.combohrium.com These studies have shown that derivatives with low binding energies are more likely to interact favorably with the target protein. mdpi.combohrium.com

| Simulation Type | Application | Key Insights for Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives |

| Molecular Dynamics (MD) | Study of ligand-protein interactions (e.g., with AChE, BuChE). nih.gov | Provides information on the stability of the complex over time and allows for the calculation of binding free energies. nih.gov |

| Molecular Docking | Prediction of binding modes and affinities with biological targets (e.g., COX-2, MAO-B). mdpi.combohrium.commdpi.com | Identifies favorable interactions and helps in ranking potential drug candidates based on their predicted binding energies. mdpi.combohrium.commdpi.com |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations are frequently used to predict spectroscopic parameters, which can then be compared with experimental data for validation. This synergy between theory and experiment is crucial for confirming the structures of newly synthesized compounds.

For derivatives of 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione, theoretical ¹H NMR spectral analyses have been performed and show excellent correlation with experimental spectra. tandfonline.com Similarly, the structural and spectroscopic properties of other N-substituted isoindoline-1,3-dione derivatives have been examined using both experimental techniques and DFT methods. acgpubs.org

The characterization of newly synthesized hexahydro-1H-isoindole-1,3(2H)-dione derivatives often involves a combination of experimental techniques like ¹H NMR, ¹³C NMR, and FT-IR, with computational methods providing a deeper understanding of the observed spectra. mdpi.comresearchgate.net

| Spectroscopic Parameter | Computational Method | Validation and Application |

| ¹H NMR Spectra | DFT | Excellent correlation between theoretical and experimental spectra for isoindoline-1,3-dione derivatives, aiding in structure elucidation. tandfonline.com |

| Vibrational Frequencies (IR) | DFT | Calculation of vibrational modes to aid in the assignment of experimental FT-IR spectra for newly synthesized derivatives. mdpi.comresearchgate.net |

| UV-Vis Spectra | Not explicitly detailed but related to electronic transitions | The study of optical properties of isoindole-1,3-dione compounds has been conducted experimentally, with DFT being a tool to understand the underlying electronic transitions. acgpubs.org |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. This allows for a detailed understanding of reaction pathways and selectivity.

Theoretical computations have been carried out to explain the regioselectivity in the ring-opening reactions of epoxy alcohol derivatives of hexahydro-1H-isoindole-1,3(2H)-dione. researchgate.net These studies have shown that the regioselectivity is dependent on the stability of the intermediate or the transition state, indicating whether the reaction is under thermodynamic or kinetic control. researchgate.net

The synthesis of various hexahydro-1H-isoindole-1,3(2H)-dione derivatives often involves multi-step reactions, and theoretical studies can provide valuable insights into the stereochemical outcomes of these reactions, such as in epoxidation and cis-hydroxylation reactions. tubitak.gov.tr

| Reaction Type | Theoretical Approach | Key Findings |

| Epoxide Ring-Opening | Calculation of intermediate and transition state energies. researchgate.net | Elucidation of regioselectivity, determining whether the reaction is kinetically or thermodynamically controlled. researchgate.net |

| Epoxidation/cis-Hydroxylation | Analysis of steric and electronic factors. tubitak.gov.tr | Understanding the stereochemical outcome of reactions based on the direction of attack of the reagent on the double bond of the isoindole core. tubitak.gov.tr |

Exploration of Biological Activities and Molecular Mechanisms

In Vitro Biological Screening and Target Identification

The biological profile of (3aS)-Hexahydro-1H-isoindole-1,3(2H)-dione and its analogs has been investigated through a variety of in vitro assays to identify their potential therapeutic targets and cellular effects. These studies encompass enzyme inhibition, receptor binding, and cell-based functional responses.

Derivatives of the isoindole-1,3-dione core have demonstrated significant inhibitory activity against several key enzymes implicated in disease pathways.

Cyclooxygenase (COX) Inhibition: Numerous studies have focused on the anti-inflammatory potential of isoindole-1,3-dione derivatives through their inhibition of COX enzymes. researchgate.netmdpi.com In one study, newly synthesized 1H-isoindole-1,3(2H)-dione derivatives were evaluated for their inhibitory activity against both COX-1 and COX-2. nih.govnih.gov Three of the tested compounds showed greater inhibition of COX-2, while another three inhibited COX-1 more strongly than the reference drug, meloxicam. nih.govnih.gov The affinity ratio for COX-2/COX-1 was calculated, with two compounds showing a more favorable ratio than meloxicam. nih.govnih.gov Molecular docking studies suggest that the isoindole-1,3-dione moiety interacts with key amino acid residues within the COX active site. mdpi.comnih.gov For instance, the presence of an aromatic group attached to the core structure is considered important for affinity towards COX-2. researchgate.netijlpr.com

Tyrosine Kinase and Protein Phosphatase Inhibition: The isoindole-1,3-dione framework is also found in norcantharimide analogs, which are recognized for their inhibitory effects against protein phosphatase 1 (PP1) and 2A (PP2A). aksaray.edu.tr Furthermore, recent research has identified that certain isoindole-1,3-dione derivatives act as potential tyrosine kinase enzyme inhibitors, contributing to their antiproliferative effects. aksaray.edu.tr

Cholinesterase Inhibition: Derivatives of isoindoline-1,3-dione have been designed and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the progression of Alzheimer's disease. nih.gov In one such study, all tested derivatives showed inhibitory activity against AChE, with IC50 values ranging from 2.1 to 7.4 µM. nih.gov Another series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives also demonstrated significant or moderate AChE inhibitory activity. nih.gov

Understanding the direct interaction between ligands and their biological targets is crucial for drug design. For isoindole-1,3-dione derivatives, these interactions have been primarily elucidated through computational modeling and supported by in vitro assay results.

Molecular docking studies of 1H-isoindole-1,3(2H)-dione derivatives targeting COX enzymes have revealed specific binding modes. The isoindole-1,3(2H)-dione portion of the molecule is often involved in hydrophobic interactions with residues such as Leu352, Ala523, and Val523 in the COX-2 active site. mdpi.comnih.gov Hydrogen bonds are typically formed by other parts of the molecule, such as linkers or substituents, with key residues like Arg120 and Tyr355. mdpi.comnih.gov

In the context of cholinesterase inhibition, docking studies showed that isoindole derivatives interact with the peripheral anionic site (PAS) of the AChE gorge, primarily through π-π contacts with residues like Tyr70, Tyr121, and Trp279. nih.gov The isoindole ring itself was found to have contacts with His330 near the enzyme's catalytic triad. nih.gov

For related compounds, structural elements like the heterocyclic moiety and specific linkers have been shown to determine high activity and affinity for 5-HT1A serotoninergic receptors. nih.gov

The therapeutic potential of this compound analogs is further supported by a range of cell-based assays.

Anti-proliferative Activity: Novel isoindole-1,3-dione analogs have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.gov In one study, derivatives were tested against HeLa, A549, MCF-7, PC3, and Caco-2 cells, showing varied cytotoxic effects depending on the substituents on the isoindole molecule. nih.gov Another investigation found that certain N-benzylisoindole derivatives exhibited inhibitory effects on the viability of A549 lung adenocarcinoma cells. aksaray.edu.tr Some derivatives were particularly effective against Caco-2 and HCT-116 colon cancer cell lines, with potency greater than the standard drug doxorubicin. researchgate.net Specifically, compounds containing azide (B81097) and silyl (B83357) ether groups or diacetoxy and chloroacetoxy substitutions have shown notable anticancer activity. aksaray.edu.trnih.gov

Antioxidant Activity: Several studies have confirmed the antioxidant properties of this class of compounds. All tested compounds in one study demonstrated the ability to scavenge reactive oxygen and nitrogen species (ROS and RNS). nih.govnih.gov In another project, new derivatives of 1H-isoindole-1,3(2H)-dione and hexahydro-1H-isoindole-1,3(2H)-dione were synthesized and evaluated using the DPPH method, with all tested compounds showing antioxidant activity. mdpi.comresearchgate.net This activity is believed to be linked to molecular targets such as MAO-B, COX-2, and NF-KB. mdpi.comresearchgate.net

Antimicrobial and Antiviral Activity: The isoindole-1,3-dione nucleus is a structural motif in compounds with a wide range of antimicrobial activities. researchgate.net Trisubstituted isoindole derivatives have demonstrated selective inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov Other studies have also reported antibacterial and antifungal properties for various derivatives. mdpi.comnewsama.com Furthermore, some analogs, such as 2-But-3-yn-1-yl-1H-isoindole-1,3(2H)-dione, are described as having antiviral properties, potentially acting as inhibitors of viral RNA polymerase. biosynth.com

Interactive Data Table: Biological Activities of Isoindole-1,3-dione Derivatives

| Compound Type | Assay Type | Target/Cell Line | Key Finding | Reference |

| 1H-Isoindole-1,3(2H)-dione Derivatives | Enzyme Inhibition | COX-1 / COX-2 | Some analogs showed higher COX-2 selectivity than meloxicam. | nih.govnih.gov |

| N-benzylisoindole-1,3-dione Derivatives | Cell-based (Cytotoxicity) | A549 (Lung Cancer) | Showed inhibitory effects on cell viability. | aksaray.edu.tr |

| Trisubstituted Isoindole Derivatives | Cell-based (Antimicrobial) | S. aureus, E. coli | Selective inhibition of both Gram-positive and Gram-negative bacteria. | nih.gov |

| Hexahydro-1H-isoindole-1,3(2H)-dione Derivative | Cell-based (Antioxidant) | DPPH Assay | Demonstrated antioxidant activity. | mdpi.comresearchgate.net |

| Isoindoline-1,3-dione-N-benzyl Pyridinium Hybrids | Enzyme Inhibition | Acetylcholinesterase (AChE) | Potent inhibitory activity with IC50 values from 2.1 to 7.4 µM. | nih.gov |

| Tetra-brominated Isoindole-1,3(2H) dione (B5365651) | Cell-based (Anticancer) | Caco-2 (Colon Cancer) | More effective than thalidomide (B1683933) with an IC50 of 0.080 μmol/mL. | newsama.com |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds. For isoindole-1,3-dione analogs, several key structural features have been identified that influence their biological activity.

Effect of Halogenation: The introduction of halogen atoms to the isoindole-1,3(2H) dione moiety has been shown to increase antimicrobial, antileishmanial, and anticancer activities. newsama.comresearchgate.net Specifically, tetra-brominated derivatives were found to be more effective than their tetra-chlorinated counterparts, suggesting that the nature and size of the halogen atom play a crucial role. newsama.comresearchgate.net

Influence of the Linker: The linker connecting the isoindole-1,3-dione core to other pharmacophores significantly impacts activity. For COX inhibition, a longer linker between the isoindole and arylpiperazine residues was shown to affect the binding energy and biological activity for both COX-1 and COX-2. nih.gov In the context of cholinesterase inhibitors, the length of the alkyl chain in 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives was critical, with the most promising inhibitors against AChE having six or seven methylene (B1212753) groups. nih.gov

Role of the N-Substituent: The group attached to the imide nitrogen is a primary point of modification and a key determinant of biological action. For COX inhibitors, the presence of an aromatic moiety is important for COX-2 affinity. researchgate.netnih.gov For anti-proliferative activity, lipophilic properties of N-substituents can enhance activity, and different silyl ether groups (e.g., -OTMS, -OTBDPS) on the scaffold result in varied anticancer effects. researchgate.net The cytotoxic effect against cancer cell lines was found to vary depending on the specific group attached to the isoindole molecule. nih.gov

Mechanistic Insights into Observed Biological Effects

To understand how these compounds exert their effects at a molecular level, computational studies have been employed to complement experimental data.

Molecular docking and dynamics simulations have provided valuable insights into the binding modes of isoindole-1,3-dione derivatives with their protein targets.

Interaction with COX Enzymes: Docking studies have been used to determine interactions within the active site of cyclooxygenases. mdpi.comnih.gov For potent COX-2 inhibitors, simulations revealed hydrogen bonding between a carbonyl group in the linker and key residues Arg120 and Tyr355. mdpi.comnih.gov The core isoindole-1,3(2H)-dione part of the compound typically engages in hydrophobic interactions with residues like Leu352, Ala523, and Val523, stabilizing the complex within the binding site. mdpi.comnih.gov

Interaction with Other Enzymes: Docking simulations of derivatives with Monoamine Oxidase B (MAO-B) showed that some compounds exhibit low binding energy, indicating a high probability of interaction. mdpi.combohrium.com For example, one derivative was predicted to form conventional hydrogen bonds with amino acid residues GLY 434 and MET 436 of MAO-B. mdpi.com Similarly, for AChE, docking studies revealed that while direct hydrogen bonds were not observed, hydrophobic interactions and π-π stacking with residues in the peripheral anionic site were crucial for binding. nih.gov These computational results provide a rational basis for the observed biological activities and guide further structural modifications for enhanced potency and selectivity. researchgate.netmdpi.com

Chiral Purity and Enantioselective Biological Activity

The concept of chirality is fundamental to the biological activity of many compounds, and the isoindole-1,3-dione class is a prime example. The spatial arrangement of atoms in different enantiomers can lead to significantly different interactions with chiral biological molecules like proteins and enzymes, resulting in distinct biological effects.

The most well-known illustration of this principle within the broader class of isoindole-diones is thalidomide. The (R)-enantiomer of thalidomide possesses sedative properties, while the (S)-enantiomer is responsible for the tragic teratogenic effects. mdpi.com This stark difference underscores the critical importance of enantiomeric purity when considering the biological applications of such compounds.

Table 1: Investigated Biological Activities of Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives

| Biological Activity | Investigated In | Key Findings |

| Antioxidant | N-substituted derivatives | Some derivatives showed antioxidant activity in DPPH assays. mdpi.comresearchgate.net |

| Anticancer | Substituted derivatives | Certain derivatives exhibited cytotoxic effects against various cancer cell lines. nih.govnih.gov |

| Antimicrobial | Trisubstituted derivatives | Showed selective inhibition of both Gram-positive and Gram-negative bacteria. nih.gov |

Future Perspectives and Emerging Research Directions

Novel Biological Target Identification and Mechanistic Studies

Derivatives of the isoindole-1,3-dione core are recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. rsc.orgmdpi.com Emerging research is focused on identifying novel biological targets for these compounds, moving beyond established mechanisms to explore new therapeutic possibilities.

Recent studies have successfully synthesized and evaluated hexahydro-1H-isoindole-1,3(2H)-dione derivatives for various biological actions:

Antioxidant Activity: Certain novel hexahydrophthalimide derivatives have demonstrated antioxidant capabilities in vitro, as evaluated by methods like the DPPH assay. mdpi.comresearchgate.net

Anticancer and Antimicrobial Effects: Substituted hexahydro-1H-isoindole-1,3(2H)-dione analogues have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including A549, PC-3, and HeLa. tubitak.gov.tr Further studies have confirmed the antiproliferative activity of related isoindole-dione derivatives against human cancer cell lines like Caco-2 and HCT-116. researchgate.net Some of these compounds also exhibit selective antibacterial action against both Gram-positive and Gram-negative bacteria. tubitak.gov.tr

Enzyme Inhibition: The isoindoline-1,3-dione scaffold is a subject of interest for designing inhibitors of enzymes implicated in neurodegenerative diseases. researchgate.net Derivatives have been designed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease research. japsonline.com Other studies have explored their potential as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. mdpi.com

Future work in this area will likely involve high-throughput screening of (3aS)-Hexahydro-1H-isoindole-1,3(2H)-dione and its derivatives against large panels of proteins to uncover entirely new targets. Mechanistic studies will then aim to elucidate the precise molecular interactions responsible for the observed biological effects, paving the way for the rational design of more potent and selective therapeutic agents.

Integration with Advanced Materials Science and Nanotechnology

The unique structural properties of the phthalimide (B116566) family, including the this compound core, present opportunities for their use as building blocks in materials science and nanotechnology. rsc.org The rigid, bicyclic structure can impart desirable thermal and mechanical properties to polymers, while the imide group provides a site for chemical functionalization.

Emerging research directions include:

Polymer Science: Phthalimide derivatives are being explored for their potential in creating advanced polymers and dyes. rsc.org Their incorporation into polymer backbones can enhance thermal stability. Furthermore, related structures are being investigated for applications in electrochromic materials, which change color in response to an applied electrical potential. mdpi.com

Nanotechnology: A significant future direction is the use of chiral molecules like this compound to functionalize nanoparticles. medcomadvance.com Attaching chiral ligands to the surface of nanoparticles can induce chiral properties in the nanostructure itself. nih.gov This approach is critical for developing:

Asymmetric Catalysts: Chiral-functionalized nanoparticles can serve as recyclable catalysts for enantioselective chemical transformations. researchgate.net

Chiral Sensing: Nanoparticles that can selectively interact with other chiral molecules could be used to create advanced sensors for enantiomeric separation and analysis. nih.gov

Targeted Drug Delivery: The surface of nanoparticles can be functionalized with specific molecules to target cancer cells. nih.gov The isoindoledione core could be integrated into such systems as part of the drug payload or the targeting ligand structure.

The integration of the this compound scaffold into materials and nanostructures is a promising frontier, leveraging its specific stereochemistry to create functional materials with tailored properties for catalysis, electronics, and biomedicine.

Computational Design and Predictive Modeling for Enhanced Functionality and Selectivity

Computational chemistry has become an indispensable tool in modern chemical research. For this compound and its derivatives, in silico methods are crucial for accelerating the discovery and optimization process. These techniques allow researchers to predict how molecules will behave, saving significant time and resources in the laboratory.

Key applications of computational modeling in this field include:

Target Identification and Binding Mode Analysis: Molecular docking is widely used to predict the binding affinity and orientation of isoindoledione derivatives within the active sites of biological targets. This helps in understanding the structural basis of their activity and in identifying potential new targets. researchgate.net For example, docking studies have been used to model the interactions of derivatives with enzymes like COX-2, MAO-B, acetylcholinesterase, and the cytochrome bc1 complex. mdpi.comresearchgate.netacs.org

Rational Drug Design: By understanding the structure-activity relationships (SAR) derived from computational studies, new derivatives can be intelligently designed to have enhanced potency and selectivity for a specific biological target. japsonline.com

Prediction of Pharmacokinetic Properties: Bioinformatics tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. researchgate.net This helps in prioritizing the synthesis of molecules that are more likely to have favorable drug-like characteristics, such as the ability to cross the blood-brain barrier. mdpi.com

The synergy between computational modeling and experimental work is set to drive future research. Predictive models will become increasingly accurate, enabling the de novo design of this compound derivatives with precisely tailored functionality for applications ranging from medicine to materials science.

Interactive Data Table: Computationally Investigated Targets for Isoindolinedione Derivatives

| Derivative Type | Investigated Target | Computational Method | Key Finding | Reference(s) |

| Hexahydro-1H-isoindole-1,3(2H)-dione derivative | Monoamine oxidase B (MAO-B) | Molecular Docking | Prediction of binding interaction, suggesting potential for antioxidant activity. | mdpi.comresearchgate.net |

| Hexahydro-1H-isoindole-1,3(2H)-dione derivative | Cyclooxygenase-2 (COX-2) | Molecular Docking | Prediction of binding interaction, suggesting potential for anti-inflammatory activity. | mdpi.comresearchgate.net |

| 1H-isoindole-1,3(2H)-dione derivatives | Acetylcholinesterase (AChE) | Molecular Docking & Dynamics | Modeling of interactions within the enzyme's active site for potential Alzheimer's therapy. | japsonline.com |

| 1H-isoindole-1,3(2H)-dione derivatives | Butyrylcholinesterase (BuChE) | Molecular Docking & Dynamics | Modeling of interactions, providing a basis for designing new inhibitors. | japsonline.com |

| N-phenyl phthalimide derivatives | P. falciparum cytochrome bc1 | Molecular Docking | Suggestion of a binding mode at the Qo site, explaining antimalarial activity. | acs.org |

| 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogs | Various Cancer Cell Lines | In Silico Studies | Prediction of anticancer activity and drug-likeness properties. | nih.gov |

Q & A

Q. What are the common synthetic routes for (3aS)-Hexahydro-1H-isoindole-1,3(2H)-dione, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization or derivatization of isoindole precursors. A key route involves the use of benzene as a solvent for anhydride formation, as described in a synthesis protocol from Organic Syntheses . For derivatives, hydrazide linkages are employed to connect isoindole-dione cores with quinazolin or thiophene moieties, requiring precise control of stoichiometry and temperature (60–80°C) to avoid side reactions . Optimization involves:

- Catalyst screening : Lewis acids (e.g., AlCl₃) improve cyclization efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves stereoisomers.

Q. How is the stereochemistry of this compound confirmed experimentally?

X-ray crystallography is the gold standard. For example, the crystal structure of a related compound, (3aS,4R,7S,7aR)-hexahydro-4,7-methano-isoindole-dione, was resolved using SHELX software, revealing chair conformations and stereochemical assignments . Key steps:

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substituents and confirms ring saturation. For example, methyl groups in (3aS,7aR)-isomers show distinct δ 1.2–1.4 ppm splitting .

- HRMS : Electrospray ionization (ESI+) confirms molecular ions (e.g., m/z 194.1176 for C₁₁H₁₆NO₂⁺) with <2 ppm error .

- IR : Stretching frequencies for carbonyl groups (C=O) appear at 1700–1750 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound derivatives?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level provide:

Q. How do structural modifications impact biological activity in isoindole-dione derivatives?

Derivatization at the N-position (e.g., introducing 2-hydroxyethyl or benzoisothiazolyl groups) enhances binding to 5-HT₂A and D₂ receptors, as shown in neuroleptic drug studies . Methodological considerations:

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for isoindole-dione derivatives?

- Multi-technique validation : Compare XRD bond lengths with DFT-optimized structures .

- Dynamic NMR : Variable-temperature experiments detect conformational flexibility (e.g., ring puckering) that may explain spectral discrepancies .

- High-resolution data : Use synchrotron radiation (<0.8 Å resolution) to minimize model bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.